molecular formula C24H22N2O3 B2876654 4-(2-METHYL-2-PROPANYL)-N-(11-OXO-10,11-DIHYDRODIBENZO[B,F][1,4]OXAZEPIN-2-YL)BENZAMIDE CAS No. 921891-18-1

4-(2-METHYL-2-PROPANYL)-N-(11-OXO-10,11-DIHYDRODIBENZO[B,F][1,4]OXAZEPIN-2-YL)BENZAMIDE

Cat. No.: B2876654
CAS No.: 921891-18-1
M. Wt: 386.451
InChI Key: KLOJYTHKUNXVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-METHYL-2-PROPANYL)-N-(11-OXO-10,11-DIHYDRODIBENZO[B,F][1,4]OXAZEPIN-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes a tert-butyl group, a dibenzo[b,f][1,4]oxazepine core, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYL-2-PROPANYL)-N-(11-OXO-10,11-DIHYDRODIBENZO[B,F][1,4]OXAZEPIN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzamide Moiety: The final step involves the coupling of the oxazepine core with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(2-METHYL-2-PROPANYL)-N-(11-OXO-10,11-DIHYDRODIBENZO[B,F][1,4]OXAZEPIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-METHYL-2-PROPANYL)-N-(11-OXO-10,11-DIHYDRODIBENZO[B,F][1,4]OXAZEPIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-2-yl)benzamide
  • 4-tert-butyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]diazepin-2-yl)benzamide

Uniqueness

4-(2-METHYL-2-PROPANYL)-N-(11-OXO-10,11-DIHYDRODIBENZO[B,F][1,4]OXAZEPIN-2-YL)BENZAMIDE is unique due to its specific oxazepine core, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-tert-butyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-24(2,3)16-10-8-15(9-11-16)22(27)25-17-12-13-20-18(14-17)23(28)26-19-6-4-5-7-21(19)29-20/h4-14H,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOJYTHKUNXVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.